N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a piperidine carboxamide group, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the piperidine carboxamide group under controlled conditions, often using amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The pyrimidine ring can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield benzoquinone derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or activate specific transcription factors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethanamine: Shares the benzo[d][1,3]dioxole moiety.
4-Ethylphenoxy pyrimidine derivatives: Similar pyrimidine ring structure.
Piperidine carboxamide analogs: Contains the piperidine carboxamide group.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-2-18-3-6-21(7-4-18)34-25-14-24(28-16-29-25)30-11-9-20(10-12-30)26(31)27-15-19-5-8-22-23(13-19)33-17-32-22/h3-8,13-14,16,20H,2,9-12,15,17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKLDWOLWMUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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